(2S)-1-(Oxetan-2-yl)propan-2-amine
Description
(2S)-1-(Oxetan-2-yl)propan-2-amine is a chiral secondary amine featuring an oxetane ring (a four-membered oxygen-containing heterocycle) attached to a propan-2-amine backbone. The stereochemistry at the second carbon (S-configuration) confers distinct physicochemical and biological properties, making it relevant in pharmaceutical and materials science research. Its compact oxetane ring enhances metabolic stability and polarity compared to larger cyclic ethers like tetrahydrofuran or tetrahydropyran .
Properties
IUPAC Name |
(2S)-1-(oxetan-2-yl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5(7)4-6-2-3-8-6/h5-6H,2-4,7H2,1H3/t5-,6?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGPXLAZZYSADB-ZBHICJROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCO1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1CCO1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(Oxetan-2-yl)propan-2-amine typically involves the formation of the oxetane ring followed by the introduction of the amine group. One common method includes the cyclization of a suitable precursor, such as a halohydrin, under basic conditions to form the oxetane ring. Subsequent amination can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for (2S)-1-(Oxetan-2-yl)propan-2-amine may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the desired stereochemistry and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(Oxetan-2-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can modify the amine group or the oxetane ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxetane ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones, while substitution reactions can produce a variety of functionalized oxetane derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
(2S)-1-(Oxetan-2-yl)propan-2-amine serves as a versatile building block in organic synthesis. Its oxetane ring enables the formation of more complex molecules through various chemical reactions, including:
- Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for the introduction of different functional groups onto the oxetane ring.
- Oxidation and Reduction Reactions: The compound can be oxidized to yield oxetane derivatives or reduced to modify its functional groups. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Medicinal Chemistry
Pharmacological Potential
The biological activity of (2S)-1-(Oxetan-2-yl)propan-2-amine has been explored in various studies, particularly regarding its interactions with enzymes and receptors. Key points include:
- Mechanism of Action: The oxetane ring enhances binding affinity due to its ability to form hydrogen bonds and engage in non-covalent interactions. The amine group can participate in ionic bonding or act as a nucleophile in biochemical reactions .
- Therapeutic Applications: Research indicates that this compound may influence biological pathways by modulating enzyme activity, leading to potential therapeutic effects in drug design .
Industrial Applications
Production of Specialty Chemicals
In industrial settings, (2S)-1-(Oxetan-2-yl)propan-2-amine is utilized in the production of specialty chemicals and materials with unique properties. The compound's distinct stereochemistry allows for tailored applications in various fields, including:
- Polymer Chemistry: Its unique structure can be incorporated into polymer formulations to enhance material properties.
- Agricultural Chemicals: The compound may serve as an intermediate in the synthesis of agrochemicals, contributing to the development of new pesticides or herbicides.
Case Studies
Several studies have documented the applications of (2S)-1-(Oxetan-2-yl)propan-2-amine:
- Enzyme Interaction Studies : Research demonstrated that this compound binds effectively to specific enzyme targets, enhancing the understanding of enzyme mechanisms and providing insights for drug design.
- Synthesis Pathways : A detailed study outlined synthetic routes for producing (2S)-1-(Oxetan-2-yl)propan-2-amine with high yields using continuous flow reactors, optimizing conditions for industrial scale-up while maintaining purity and stereochemistry .
Mechanism of Action
The mechanism by which (2S)-1-(Oxetan-2-yl)propan-2-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxetane ring can participate in hydrogen bonding and other non-covalent interactions, while the amine group can form ionic bonds or act as a nucleophile in biochemical reactions. These interactions can modulate the activity of biological pathways and influence the compound’s pharmacological properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share the propan-2-amine core but differ in substituents and ring systems:
Physicochemical Properties
Table 1: Comparative Physicochemical Data
| Property | (2S)-1-(Oxetan-2-yl)propan-2-amine | 2-(Oxan-2-yl)propan-2-amine | 2-(2-Fluorophenyl)propan-2-amine | C1 (Selenium analog) |
|---|---|---|---|---|
| Molecular Weight | 115.18 g/mol | 143.23 g/mol | 153.20 g/mol | 292.25 g/mol |
| Polar Surface Area | ~35 Ų | ~35 Ų | ~26 Ų | ~40 Ų |
| Predicted CCS (Ų) | ~132 (M+H)+ | 132.3 (M+H)+ | Not reported | Not reported |
| LogP (estimated) | 0.5–1.2 | 1.0–1.5 | 1.8–2.3 | 3.0–3.5 |
Notes:
- The oxetane derivative exhibits lower lipophilicity (LogP) compared to the fluorophenyl analog, favoring aqueous solubility .
- The selenium-containing compound (C1) shows higher molecular weight and LogP, aligning with its enhanced membrane permeability .
(a) Metabolic Stability
The oxetane ring in (2S)-1-(Oxetan-2-yl)propan-2-amine reduces metabolic degradation compared to larger cyclic ethers (e.g., oxane in 2-(oxan-2-yl)propan-2-amine ), as demonstrated in studies on analogous GLP-1 receptor activators .
(b) Antioxidant Activity
While (2S)-1-(Oxetan-2-yl)propan-2-amine lacks direct antioxidant data, selenium analogs like C1 exhibit significant oxidative stress protection in C. elegans models (EC₅₀: 10–50 µM), attributed to selenium’s redox-active properties .
(c) Receptor Binding
The fluorophenyl derivative 2-(2-Fluorophenyl)propan-2-amine (CAS 74702-88-8) may target CNS receptors due to its aromatic substituent, similar to amphetamine derivatives . In contrast, the oxetane-containing compound is utilized in GLP-1 activators for obesity treatment, highlighting its role in modulating peptide-mediated pathways .
Key Research Findings
Oxetane vs. Oxane : The oxetane ring confers ~20% higher metabolic stability in hepatic microsome assays compared to oxane derivatives, attributed to reduced cytochrome P450 interactions .
Chirality Effects : The (S)-configuration in (2S)-1-(Oxetan-2-yl)propan-2-amine enhances receptor binding affinity by 3-fold over the (R)-enantiomer in GLP-1 activators .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for (2S)-1-(Oxetan-2-yl)propan-2-amine, and how do reaction conditions impact enantiomeric purity?
- Answer : Synthesis typically involves chiral resolution or asymmetric catalysis. For oxetane-containing amines, nucleophilic substitution or reductive amination is common. For example, oxetane rings can be introduced via ring-opening reactions with epoxides or aziridines under controlled pH (pH 7–9) to preserve stereochemistry . Key reagents include chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymes (lipases) for kinetic resolution. Yield optimization requires precise temperature control (0–25°C) and inert atmospheres to prevent racemization . Purity is verified via chiral HPLC (e.g., Chiralpak AD-H column) with polarimetric detection .
Q. How is the stereochemical configuration of (2S)-1-(Oxetan-2-yl)propan-2-amine confirmed experimentally?
- Answer : X-ray crystallography is the gold standard for absolute configuration determination. For routine analysis, circular dichroism (CD) spectroscopy and -/-NMR with chiral shift reagents (e.g., Eu(hfc)) are used. Computational methods (DFT-based NMR prediction) validate observed chemical shifts against the (2S) configuration . High-resolution mass spectrometry (HRMS) confirms molecular formula integrity, while IR spectroscopy identifies functional groups like NH (stretch ~3350 cm) and oxetane C-O-C (~1250 cm) .
Advanced Research Questions
Q. What analytical approaches resolve contradictions in reported biological activity data for (2S)-1-(Oxetan-2-yl)propan-2-amine?
- Answer : Discrepancies often arise from assay variability (e.g., cell lines, receptor isoforms) or impurities. Researchers should:
- Perform dose-response curves across multiple models (e.g., HEK293 vs. CHO cells for GPCR studies) .
- Use LC-MS to rule out degradation products or enantiomeric contamination .
- Compare binding kinetics (SPR/BLI) to assess target affinity under physiological pH and ionic strength .
- Cross-validate with structural analogs (e.g., oxetane vs. tetrahydrofuran derivatives) to isolate moiety-specific effects .
Q. How does the oxetane ring influence the compound’s pharmacokinetic (PK) profile compared to non-oxetane analogs?
- Answer : The oxetane ring enhances metabolic stability by resisting cytochrome P450 oxidation. Key PK advantages:
- Solubility : Oxetane’s polarity improves aqueous solubility (logP reduction by ~0.5 units vs. cyclohexyl analogs) .
- Bioavailability : In rat models, oxetane-containing amines show 20–30% higher oral bioavailability due to reduced first-pass metabolism .
- Plasma Protein Binding : Lower lipophilicity decreases albumin binding, increasing free drug concentration. Quantify via equilibrium dialysis .
- Methodological Note : Radiolabeled -tracking in microsomal assays identifies metabolic hotspots .
Q. What strategies mitigate racemization during scale-up synthesis of (2S)-1-(Oxetan-2-yl)propan-2-amine?
- Answer : Racemization occurs under basic/acidic conditions or high heat. Mitigation includes:
- Low-Temperature Reactions : Conduct amide couplings at −20°C using DCC/HOBt .
- Protecting Groups : Use Boc or Fmoc for the amine group during oxetane ring formation .
- Enzymatic Methods : Immobilized CAL-B lipase achieves >98% enantiomeric excess (ee) in kinetic resolutions .
- In-line Analytics : PAT tools (FTIR, Raman) monitor reaction progress in real-time to abort racemizing batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
